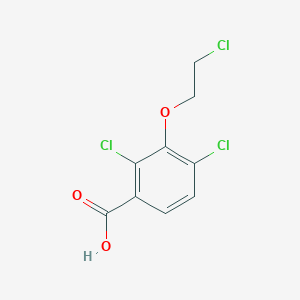
Benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)-: is a chemical compound with the molecular formula C9H7Cl3O3 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine atoms and a chloroethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)- typically involves the chlorination of benzoic acid derivatives. One common method is the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. The reaction is carried out in the presence of a lower fatty acid, such as acetic acid, at temperatures ranging from 100°C to 220°C . This method yields high purity and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
化学反応の分析
Types of Reactions
Benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
Benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)- has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzoic acid: A closely related compound with similar chemical properties but lacking the chloroethoxy group.
2,4-Dichlorophenoxyacetic acid: Another related compound used as a herbicide, with different functional groups and applications.
2,4-Dichlorobenzyl alcohol: A compound with similar chlorine substitutions but different functional groups.
Uniqueness
Benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)- is unique due to the presence of the chloroethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
474807-61-9 |
|---|---|
分子式 |
C9H7Cl3O3 |
分子量 |
269.5 g/mol |
IUPAC名 |
2,4-dichloro-3-(2-chloroethoxy)benzoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c10-3-4-15-8-6(11)2-1-5(7(8)12)9(13)14/h1-2H,3-4H2,(H,13,14) |
InChIキー |
JGHCFFKOPIXERS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)OCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



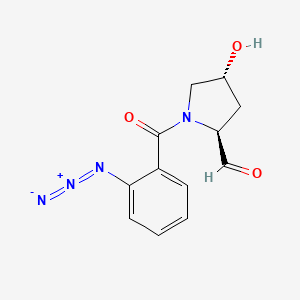

![Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14244907.png)
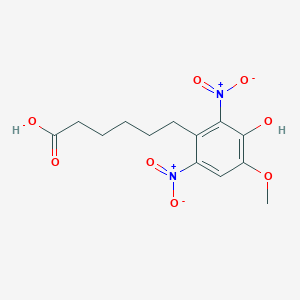
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
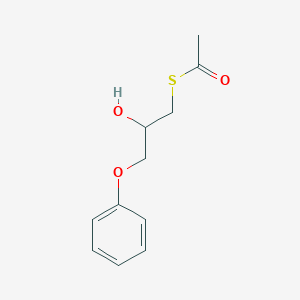
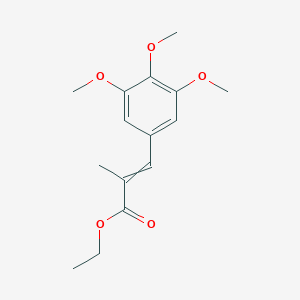
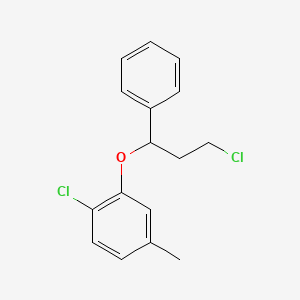

![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
